Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Overview
Description
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C9H11Br2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl 1H-pyrrole-1-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pyrrole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution products with various functional groups replacing the bromine atoms.
- Oxidation products with higher oxidation states.
- Reduction products with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
Chemistry: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyrrole derivatives on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity and specificity towards target molecules. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A reduced form of the compound with hydrogen atoms replacing the bromine atoms.
Tert-butyl 2,5-dichloro-1H-pyrrole-1-carboxylate: A similar compound with chlorine atoms instead of bromine.
Tert-butyl 2,5-difluoro-1H-pyrrole-1-carboxylate: A fluorinated analog with different chemical properties.
Uniqueness: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and influence its overall chemical behavior.
Properties
IUPAC Name |
tert-butyl 2,5-dibromopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGSPDLQYRAXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455199 | |
Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-38-2 | |
Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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